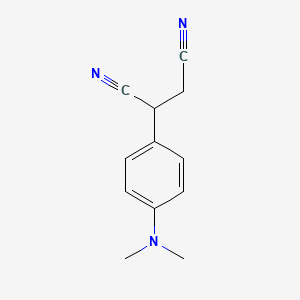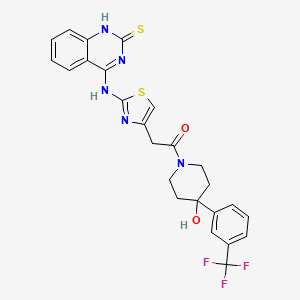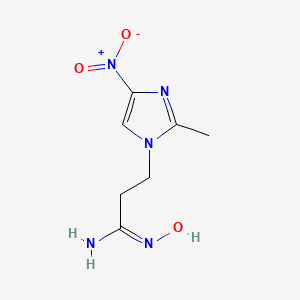
N-benzyl-4-bromobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-bromobenzenecarboximidamide is an organic compound with the molecular formula C14H13BrN2 It is a derivative of benzenecarboximidamide, where a bromine atom is substituted at the 4-position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromobenzenecarboximidamide typically involves the reaction of 4-bromobenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.
- Step 1: Preparation of 4-bromobenzenecarboximidamide:
- React 4-bromobenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon.
- The reaction is carried out under hydrogenation conditions to yield 4-bromobenzenecarboximidamide.
- Step 2: Benzylation:
- React 4-bromobenzenecarboximidamide with benzyl chloride in the presence of a base.
- The reaction is typically conducted at temperatures ranging from 60°C to 100°C for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-4-bromobenzenecarboximidamide undergoes various chemical reactions, including:
- Nucleophilic Substitution Reactions:
- The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide, potassium thiolate, sodium methoxide.
- Major products: Corresponding substituted benzenecarboximidamides.
- Reduction Reactions:
- The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
- Major products: N-benzyl-4-aminobenzenecarboximidamide.
- Oxidation Reactions:
- Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major products: N-benzyl-4-bromobenzenecarboxylic acid.
Applications De Recherche Scientifique
N-benzyl-4-bromobenzenecarboximidamide has several applications in scientific research:
- Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
- Medicinal Chemistry:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its activity against certain biological targets, including enzymes and receptors.
- Material Science:
- Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-benzyl-4-bromobenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
N-benzyl-4-bromobenzenecarboximidamide can be compared with other similar compounds such as:
- N-benzyl-2-bromobenzenecarboximidamide:
- Similar structure but with the bromine atom at the 2-position.
- Different reactivity and biological activity due to the positional isomerism.
- N-benzyl-4-chlorobenzenecarboximidamide:
- Chlorine atom instead of bromine.
- Different electronic and steric effects influencing its reactivity and applications.
- N-benzyl-4-fluorobenzenecarboximidamide:
- Fluorine atom instead of bromine.
- Enhanced stability and different pharmacokinetic properties.
This compound stands out due to its unique combination of electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H13BrN2 |
|---|---|
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
N'-benzyl-4-bromobenzenecarboximidamide |
InChI |
InChI=1S/C14H13BrN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
Clé InChI |
LXCHUAHTIQKUEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B14111149.png)
![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)

![3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111175.png)


![1-(4-Hydroxy-3-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111185.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111192.png)
![N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14111195.png)



![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)
